methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate
Description
Methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a pyrazolone-derived compound characterized by a conjugated system involving a 4-fluorophenyl group, a methyl-substituted pyrazolone ring, and a methyl benzoate moiety.
Properties
Molecular Formula |
C20H18FN3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzoate |
InChI |
InChI=1S/C20H18FN3O3/c1-12(22-17-7-5-4-6-16(17)20(26)27-3)18-13(2)23-24(19(18)25)15-10-8-14(21)9-11-15/h4-11,23H,1-3H3 |
InChI Key |
VXBNXJZTROWDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Formation of the benzoate ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include pyrazolone derivatives with variations in substituents, ester groups, and aromatic systems. Below is a comparative analysis based on structural analogs from the literature and inferred properties:
Key Findings:
Electronic Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like the ethyl derivative in . This substitution may improve membrane permeability in drug delivery applications .
Crystallographic tools like SHELXL () and ORTEP () are critical for resolving such configurations in related compounds .
Ester Group Influence : The methyl benzoate moiety may confer hydrolytic stability compared to ethyl esters, as seen in , where the ethyl group could increase solubility but reduce shelf-life .
Biological Activity
Methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound with potential pharmacological applications. This article aims to explore its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure includes a pyrazole moiety, which is often associated with various biological activities including anti-inflammatory and anti-cancer properties.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes such as phospholipase A2 (PLA2), which is involved in inflammatory processes. Inhibition of PLA2 has been linked to reduced phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes .
- Antioxidant Properties : Compounds containing pyrazole rings are known for their antioxidant capabilities. These properties can mitigate oxidative stress in cells, potentially offering protective effects against various diseases.
- Hypoglycemic Effects : Research indicates that related compounds exhibit hypoglycemic activity, suggesting that this compound may also influence glucose metabolism .
Pharmacological Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
Case Study 1: Hypoglycemic Activity
A study published in Arzneimittel-Forschung demonstrated that a similar pyrazole-based compound significantly lowered blood glucose levels in diabetic rats. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake by peripheral tissues .
Case Study 2: Inhibition of Phospholipase A2
Research highlighted the inhibition of PLA2 by cationic amphiphilic drugs, including some pyrazole derivatives. The study indicated that these compounds could serve as a predictive model for drug-induced phospholipidosis, underscoring their potential therapeutic applications .
Q & A
Q. How can the synthesis of methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate be optimized to improve yield and purity?
Methodological Answer:
- Stepwise condensation : Begin with the synthesis of the pyrazolone core (1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole) via cyclization of ethyl acetoacetate derivatives with 4-fluorophenylhydrazine under acidic conditions .
- Knoevenagel condensation : React the pyrazolone with ethyl glyoxylate to introduce the ethylidene group. Optimize reaction time (12–24 hours) and temperature (80–100°C) to minimize byproducts .
- Amide coupling : Use a coupling agent like EDC/HOBt to attach the methyl 2-aminobenzoate moiety. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazole CH at δ 2.4 ppm) .
Q. What spectroscopic techniques are most reliable for characterizing the tautomeric forms of this compound?
Methodological Answer:
- NMR : Identify tautomeric equilibria (e.g., keto-enol forms) by observing proton shifts in DMSO-d. The enolic proton typically appears as a singlet at δ 12–14 ppm .
- IR spectroscopy : Detect carbonyl stretching vibrations (C=O at ~1680 cm) and N-H stretches (enolic O-H at ~3200 cm) to distinguish tautomers .
- X-ray crystallography : Resolve tautomeric ambiguity by determining the solid-state structure using SHELXL for refinement . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric or stereochemical configurations?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELXL for structure refinement, focusing on bond lengths (e.g., C=O vs. C–O) and torsion angles to confirm the (1Z)-ethylidene configuration .
- Discrepancy analysis : Compare experimental data (e.g., C–N bond lengths ~1.35 Å for enamine) with DFT-optimized geometries. Address outliers by re-examining hydrogen bonding or packing effects .
- Validation : Cross-reference with spectroscopic data (e.g., NMR for fluorophenyl group integrity at δ -115 ppm) .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic systems?
Methodological Answer:
- OECD 308 Guideline : Simulate aerobic aquatic biodegradation using river sediment/water systems. Monitor degradation via LC-MS/MS, tracking parent compound depletion and metabolites (e.g., hydrolyzed benzoate derivatives) .
- Photolysis studies : Expose solutions to UV light (λ = 254 nm) and quantify degradation products. Use QSAR models to predict persistence based on logP (~3.5) and molar refractivity .
- Ecotoxicology : Assess acute toxicity using Daphnia magna (48-hour EC). Correlate results with structural analogs (e.g., pyrazole derivatives with EC = 2–10 mg/L) .
Q. How can receptor-binding assays elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Calcium mobilization assays : Use CHO-K1 cells transfected with GPCRs (e.g., neurotensin receptors). Load cells with Calcium 5 dye and measure fluorescence (λ = 485 nm, λ = 525 nm) to determine EC values .
- Competitive binding : Incubate with -labeled ligands and quantify displacement using a gamma counter. Calculate K values via Cheng-Prusoff equation .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., methyl benzoate vs. ethyl ester derivatives) to identify critical pharmacophores .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
Methodological Answer:
- Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) and quantify via UV-Vis (λ = 280 nm). Compare with predicted logS values from ACD/Labs or ChemAxon .
- Hydrogen-bonding analysis : Use PLATON to identify H-bond donors/acceptors in SCXRD data. Adjust predictions by accounting for crystal packing effects .
- Mitigation : Modify formulation (e.g., cyclodextrin inclusion complexes) if experimental solubility <1 mg/mL .
Q. What strategies validate conflicting reports on the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under N. Compare decomposition onset temperatures with literature (e.g., pyrazolone derivatives typically degrade at 200–250°C) .
- DSC profiling : Identify melting points and polymorphic transitions. Reconcile outliers by verifying crystallinity via PXRD .
- Reproducibility : Replicate studies in triplicate, controlling for humidity and oxygen levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
